4-(3,4,5-Trifluorophenyl)but-3-en-2-one
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Overview
Description
4-(3,4,5-Trifluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol . This compound is characterized by the presence of a trifluorophenyl group attached to a butenone moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3,4,5-Trifluorophenyl)but-3-en-2-one typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate enone precursor under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane using reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorophenylboronic acid: Another trifluorophenyl derivative used in organic synthesis and medicinal chemistry.
3,4,5-Trifluorophenylacetic acid: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(3,4,5-Trifluorophenyl)but-3-en-2-one is unique due to its enone moiety, which imparts distinct reactivity and versatility in chemical transformations. Its trifluorophenyl group also enhances its stability and binding properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H7F3O |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
(E)-4-(3,4,5-trifluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H7F3O/c1-6(14)2-3-7-4-8(11)10(13)9(12)5-7/h2-5H,1H3/b3-2+ |
InChI Key |
MNJNZGMXULKCEI-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C(=C1)F)F)F |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
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